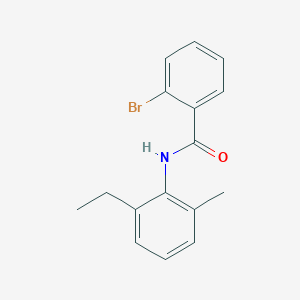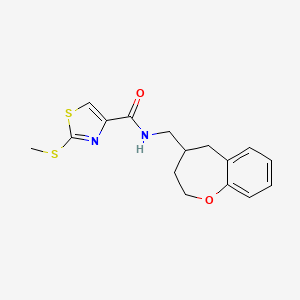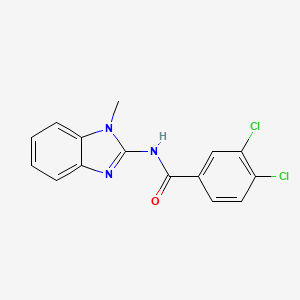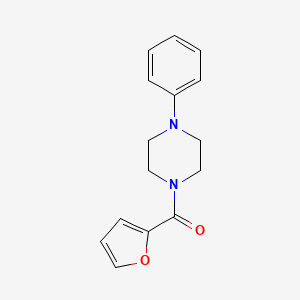
2-bromo-N-(2-ethyl-6-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide involves reactions between specific amines and brominated benzoyl compounds. For example, substituted benzamide derivatives have been synthesized from reactions between substituted amines and brominated benzoyl bromide in the presence of KOH, showcasing a type of aldol condensation reaction (M. Laxmi, G. Ravi, & A. Nath, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide, has been elucidated using various spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry, alongside elemental analysis (S. Saeed, N. Rashid, M. Bhatti, & P. Jones, 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the reaction between isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives leads to the formation of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, showcasing the compound's reactivity and potential for further functionalization (M. Sabbaghan & Zinatossadat Hossaini, 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, including crystal structure and stability, are often analyzed using X-ray diffraction. For instance, a study on similar compounds reported crystal packing stabilized by hydrogen bonds and other non-covalent interactions, highlighting the importance of these interactions in determining the solid-state structure of such compounds (A. Saeed, A. Khurshid, et al., 2020).
科学的研究の応用
Synthesis and Characterization
Synthesis of New Thiourea Derivatives : Research into thiourea derivatives, which are structurally similar to the query compound, demonstrates their synthesis and spectroscopic characterization. These compounds have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Characterization of Metal Complexes : The synthesis and characterization of Cu(II) and Ni(II) complexes of certain benzamide derivatives highlight the chemical versatility and reactivity of these compounds, showing their potential in coordination chemistry and materials science (Binzet et al., 2009).
Antimicrobial Activity
- Antibacterial and Antifungal Activities : Substituted benzamide derivatives have been explored for their antimicrobial properties, showing significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds for further development into novel antimicrobial agents (Laxmi et al., 2019).
Molecularly Imprinted Polymers
- Fabrication of Molecularly Imprinted Polymers : The use of certain benzamide derivatives in the synthesis of molecularly imprinted polymers (MIPs) showcases the application of these compounds in creating materials with specific binding sites for biomolecules. This has implications for bio-sensing, drug delivery, and selective adsorption applications (Sobiech et al., 2022).
Photochemical Reactions
- Photocyclization Reactions : Studies on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are related to the query compound, have uncovered novel photocyclization reactions leading to the formation of unique cyclic compounds. This research opens new pathways in the synthesis of complex organic molecules (Nishio et al., 2005).
特性
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPLKEMONGFZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)
![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)
![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)

![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)